4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine is a chemical compound known for its applications in various fields, including chemistry and biology. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine typically involves the reaction of tert-butyl azide with methyl acetylene in the presence of a copper catalystThe reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Various halogenating agents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with different functional groups.
Scientific Research Applications
4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. In bioconjugation, it acts as a ligand that forms stable complexes with metal ions, facilitating the attachment of biomolecules. In drug development, it interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-4-methyl-1H-1,2,3-triazole
- 1-tert-butyl-5-methyl-1H-1,2,3-triazole
- 4-tert-butyl-1-ethyl-1H-1,2,3-triazole
Uniqueness
4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance, enhancing its stability and reactivity in various applications .
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-tert-butyl-3-methyltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)5-6(8)11(4)10-9-5/h8H2,1-4H3 |
InChI Key |
UMXJLNJUFIATCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N(N=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.